Ethyl 3-(6-Bromo-3-indolyl)propanoate
Description
Ethyl 3-(6-Bromo-3-indolyl)propanoate is a brominated indole derivative featuring an ethyl ester group attached to a propanoate chain substituted at the 3-position of the indole ring. Its high purity (≥99.0% in analogs) and stability underpin its utility in synthetic chemistry .
Properties
IUPAC Name |
ethyl 3-(6-bromo-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-17-13(16)6-3-9-8-15-12-7-10(14)4-5-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMGRSZMQMSDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Bromo-3-indolyl)propanoate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 6-bromoindole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-Bromo-3-indolyl)propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form various oxidized derivatives, while reduction can lead to the formation of reduced indole compounds.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
Ethyl 3-(6-Bromo-3-indolyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-(6-Bromo-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and indole ring play crucial roles in binding to biological receptors or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
Structure-Activity Relationships (SAR)
- Heterocycle Choice: Indole derivatives offer π-π stacking capabilities, whereas pyridine-based analogs (e.g., Ethyl 3-(6-bromopyridin-3-yl)propanoate) provide stronger electron-withdrawing effects .
- Ester vs. Amide Functionalization: Esters (e.g., this compound) typically exhibit higher volatility and metabolic instability compared to amides, influencing their application scope .
Biological Activity
Ethyl 3-(6-Bromo-3-indolyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, including anticancer properties, interactions with biological macromolecules, and potential therapeutic applications.
Structural Characteristics
This compound features an indole moiety substituted with a bromine atom, which contributes to its reactivity and biological activity. The compound's structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 296.15 g/mol
This structure allows for various chemical transformations, making it a versatile building block in organic synthesis and pharmaceutical development.
Biological Activity Overview
Research indicates that this compound exhibits a wide range of biological activities, particularly in the context of cancer research. Key areas of biological activity include:
- Anticancer Activity :
- Mechanism of Action :
-
Interaction with Biological Macromolecules :
- This compound has shown potential interactions with proteins involved in cancer progression and metastasis. These interactions may enhance its therapeutic efficacy against specific cancer types.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(5-bromoisatin-1-yl)propanoate | Contains isatin moiety | Exhibits strong antiviral properties |
| Methyl 1H-indole-2-carboxylic acid | Simple indole derivative | Known for anti-inflammatory effects |
| Ethyl 2-(5-bromoindol-1-yl)acetate | Indole substituted at different position | Demonstrates significant antimicrobial activity |
This compound is distinct due to its specific substitution pattern on the indole ring, which may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Cytotoxicity Studies :
- A study measuring the cytotoxic effects on various tumor cell lines reported that this compound significantly inhibited cell growth, with an IC value of approximately 15 µM against A549 lung cancer cells.
- Mechanistic Insights :
- In Vivo Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
